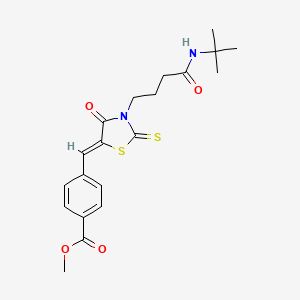
6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide, also known as BPP-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPP-3 belongs to the class of pyridazine derivatives and has been shown to exhibit several biological activities.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide and its analogues have been explored for their potential as acetylcholinesterase (AChE) inhibitors. Research indicates that certain structural modifications in this compound, such as the introduction of a lipophilic environment on the pyridazine ring, can enhance AChE inhibitory activity. This property is significant for the development of treatments for conditions like Alzheimer's disease, where AChE inhibition can help increase acetylcholine levels and improve cognitive functions (Contreras et al., 2001).
Anticonvulsant Activity
The anticonvulsant potential of 6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide derivatives has been evaluated through various animal models of epilepsy. Structural variations, particularly in the aryl ring of the pyridazine moiety, have been found to significantly influence anticonvulsant activity. Such findings are crucial for the development of new antiepileptic drugs, offering insights into the design of compounds with enhanced efficacy and selectivity (Hallot et al., 1986).
Heterocyclic Compound Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating the pharmaceutical importance of pyridazine analogs. Such research contributes to the discovery and development of new drugs with potential applications in treating a wide range of diseases, highlighting the versatility of this chemical scaffold in medicinal chemistry (Sallam et al., 2021).
Antibacterial Activity
Research into novel thieno[2,3-c]pyridazines and related compounds using 6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide as a starting material has demonstrated significant antibacterial activities. Such studies are pivotal in addressing the growing concern of antibiotic resistance, suggesting the potential of these compounds in developing new antibacterial agents (Al-Kamali et al., 2014).
Propriétés
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-25(26-15-18-31-22-9-5-2-6-10-22)23-11-12-24(28-27-23)29-16-13-21(14-17-29)19-20-7-3-1-4-8-20/h1-12,21H,13-19H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBFWKMLUATPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



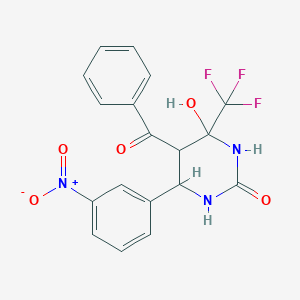
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881052.png)
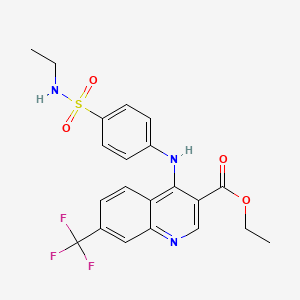
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)
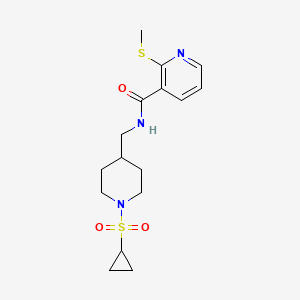
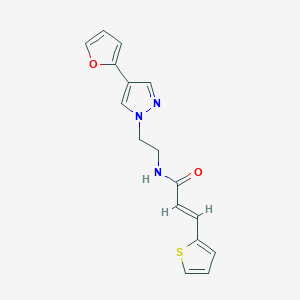
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)


